molecular formula C18H19ClN2O2 B11814397 Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11814397
M. Wt: 330.8 g/mol
InChI Key: WLIMJSWDCLJYKR-UHFFFAOYSA-N
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Description

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . This compound belongs to the class of pyrrolidine carboxylates and is characterized by the presence of a benzyl group, a chlorinated pyridine ring, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine derivatives .

Scientific Research Applications

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-2-carboxylate
  • Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-3-carboxylate
  • Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-4-carboxylate

Uniqueness

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3

InChI Key

WLIMJSWDCLJYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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